(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
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Description
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a useful research compound. Its molecular formula is C53H83NO14 and its molecular weight is 962.2 g/mol. The purity is usually 95%.
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Biological Activity
Everolimus, chemically described as (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)−1,18−dihydroxy−19,30−dimethoxy−12−[(2R)−1−[(1S,3R,4R)−3−methoxy−4−(1,1,2,2−tetradeuterio−2−hydroxyethoxy)cyclohexyl]propan−2−yl]−15,17,21,23,29,35−hexamethyl−11,36−dioxa−4−azatricyclo[30.3.1.04,9]hexatriaconta−16,24,26,28−tetraene−2,3,10,14,20−pentone, is a semisynthetic derivative of sirolimus (rapamycin) and is primarily used as an immunosuppressant and anticancer agent. This article provides a detailed examination of its biological activity based on diverse research findings.
Everolimus exerts its biological effects primarily through the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. The mechanism involves:
- Inhibition of mTOR Complex 1 (mTORC1): Everolimus binds to the FKBP12 protein and inhibits mTORC1 activity. This action leads to decreased phosphorylation of downstream targets such as S6K1 and 4E-BP1 .
- Effects on Cell Cycle: By inhibiting mTORC1 signaling pathways involved in cell cycle progression, everolimus effectively reduces cell proliferation in various cancer types .
Anticancer Properties
Everolimus has been extensively studied for its anticancer effects. It has shown efficacy in treating several malignancies:
- Renal Cell Carcinoma (RCC): Everolimus is approved for the treatment of advanced RCC after failure of prior antiangiogenic therapy. Clinical studies demonstrate improved progression-free survival compared to placebo .
- Breast Cancer: Used in combination with aromatase inhibitors for hormone receptor-positive breast cancer in postmenopausal women. Clinical trials indicate significant improvements in progression-free survival rates .
Immunosuppressive Effects
As an immunosuppressant:
- Organ Transplantation: Everolimus is utilized to prevent organ rejection in kidney transplants. Its ability to suppress T-cell activation and proliferation is critical in this context .
Potential Side Effects
While everolimus has beneficial effects in various therapeutic areas, it is associated with several side effects:
Side Effect | Description |
---|---|
Infections | Increased susceptibility due to immunosuppression |
Mouth Ulcers | Commonly reported adverse effect |
Metabolic Changes | Hyperlipidemia and hyperglycemia may occur |
Pulmonary Complications | Risk of interstitial lung disease |
Clinical Trials
A notable clinical trial evaluated the efficacy of everolimus in patients with advanced breast cancer. The study demonstrated that patients receiving everolimus combined with letrozole had a median progression-free survival of 14.7 months compared to 9.3 months for those receiving letrozole alone .
Real-world Evidence
In real-world settings, everolimus has been observed to provide benefits beyond clinical trial outcomes. A retrospective study indicated that patients with metastatic RCC treated with everolimus had improved overall survival rates compared to historical controls receiving traditional therapies .
Properties
Molecular Formula |
C53H83NO14 |
---|---|
Molecular Weight |
962.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 |
InChI Key |
HKVAMNSJSFKALM-DWDJINHCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C)O |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
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